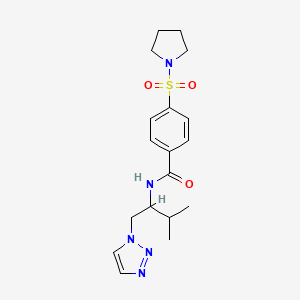

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Beschreibung

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a triazole moiety and a pyrrolidine sulfonyl group. The compound’s structure combines a benzamide core with a branched alkyl chain substituted by a 1,2,3-triazole ring and a sulfonamide-linked pyrrolidine.

Synthetic routes likely involve coupling reactions, such as those employing carbodiimides (e.g., EDC/HOSu) for amide bond formation , or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring assembly . Structural confirmation would rely on X-ray crystallography refined via SHELX programs (e.g., SHELXL) , supported by spectroscopic methods (NMR, IR) and elemental analysis .

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-14(2)17(13-22-12-9-19-21-22)20-18(24)15-5-7-16(8-6-15)27(25,26)23-10-3-4-11-23/h5-9,12,14,17H,3-4,10-11,13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWYQGJQUNGPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a novel compound that features a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O2S |

| Molecular Weight | 342.43 g/mol |

| CAS Number | 64922-02-7 |

| LogP | 0.503 |

| PSA (Polar Surface Area) | 47.78 Ų |

The biological activity of the compound is largely attributed to its interaction with specific molecular targets. The triazole ring is known to enhance binding affinity to various enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes such as carbonic anhydrase-II, which plays a crucial role in regulating pH and fluid balance in tissues .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have shown effectiveness against various bacterial strains and fungi. The mechanism involves disrupting cellular processes or inhibiting key metabolic pathways.

Anticancer Properties

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that it can inhibit the growth of several cancer types by inducing cell cycle arrest and apoptosis. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Study 1: Antiproliferative Activity

A study conducted on a series of triazole derivatives revealed that modifications in the benzamide structure significantly influenced their antiproliferative activity. The compound exhibited an IC50 value comparable to established chemotherapeutics like paclitaxel when tested against MCF-7 cells. This suggests a potential for development into an anticancer agent .

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase-II. The results indicated a strong binding affinity, suggesting that it could serve as a lead compound for developing new enzyme inhibitors for therapeutic applications in conditions such as glaucoma and obesity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Triazole vs. Pyrazolo-Pyrimidine: The target compound’s 1,2,3-triazole group offers distinct coordination properties compared to the pyrazolo-pyrimidine system in the chromen derivative . Triazoles are known for metal-binding applications, while pyrazolo-pyrimidines are common in kinase inhibitors.

- Sulfonamide vs. Hydroxy Groups : The pyrrolidine sulfonyl group in the target compound enhances solubility and electron-withdrawing effects, contrasting with the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which may facilitate hydrogen bonding .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Key Observations :

- Molecular Weight : The target compound’s molecular weight (~435.5) is lower than bomedemstat (589.1), reflecting the absence of a fluorophenyl and piperazine group .

- Melting Points : Higher melting points in chromen derivatives (175–178°C) suggest greater crystallinity due to planar aromatic systems, whereas the target compound’s branched alkyl chain may reduce packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.